molecular formula C15H20FN3O4S B2992816 [4-(4-Fluoro-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone CAS No. 712345-23-8

[4-(4-Fluoro-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone

Cat. No. B2992816
CAS RN: 712345-23-8
M. Wt: 357.4
InChI Key: QNQWAROSZLAELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4-(4-Fluoro-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone” is a complex organic compound. It is related to a class of compounds known as fluoroquinolones . Fluoroquinolones are a type of important synthetic antimicrobial agents used broadly and effectively in clinic for infectious diseases .


Synthesis Analysis

The synthesis of fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl moieties at the C7 position has been described . The results indicated that a 7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl derivative and two 7-[4-(4-(benzenesulfonyl)carbopiperazin-1-yl)]piperazinyl derivatives showed more promising growth inhibition of ciprofloxacin-resistant P. aeruginosa .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of novel bioactive heterocycles, such as the one derived from 3-(piperidin-4-yl)benzo[d]isoxazole, showcases the compound's role in creating new molecules with potential antiproliferative activity. Structural characterization using techniques like IR, 1H NMR, LC-MS, and X-ray diffraction demonstrates its utility in organic chemistry and drug discovery (Benaka Prasad et al., 2018).

Antimicrobial and Antifungal Activities

  • Compounds structurally related to "[4-(4-Fluoro-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone" have shown efficacy as β-1,3-glucan synthase inhibitors, presenting significant potential in treating fungal infections like Candida glabrata (Ting et al., 2011).

Antitumor Activity

  • Research into 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, a compound with structural similarities, indicates its potential in inhibiting cancer cell proliferation, highlighting the role of such compounds in developing new anticancer agents (Zhi-hua Tang & W. Fu, 2018).

Enzyme Inhibition

  • Studies have also focused on synthesizing and testing derivatives for their enzyme inhibitory activities, such as acetylcholinesterase and butyrylcholinesterase inhibition, which are crucial for developing treatments for diseases like Alzheimer's (Hussain et al., 2017).

Material Science Applications

  • The synthesis and characterization of compounds containing the morpholine and piperazine moieties, such as thermal, optical, and structural studies, are essential for developing materials with specific properties. These studies lay the groundwork for applications in various industries, including pharmaceuticals, electronics, and nanotechnology (Karthik et al., 2021).

Fluorescence and Logic Gates

  • The design and synthesis of compounds with fluorescent properties for potential use in developing optical sensors and logic gates. These applications are crucial in biomedical imaging and the development of smart materials (Gauci & Magri, 2022).

Safety and Hazards

The safety data sheet for a related compound, 4-Fluorobenzyl chloride, indicates that it is combustible and causes severe skin burns and eye damage . It’s important to handle such compounds with care, using appropriate protective equipment and following safety protocols.

properties

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O4S/c16-13-1-3-14(4-2-13)24(21,22)19-7-5-17(6-8-19)15(20)18-9-11-23-12-10-18/h1-4H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQWAROSZLAELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)N2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641397
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.